![molecular formula C20H28N2O4S B2989681 N-[3-(Tert-butylsulfonylmethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361733-10-8](/img/structure/B2989681.png)
N-[3-(Tert-butylsulfonylmethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Tert-butylsulfonylmethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide, also known as Boc-L-Pro-NH-2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine carboxamides and is synthesized using a specific method.
Mécanisme D'action
N-[3-(Tert-butylsulfonylmethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide-2 exerts its pharmacological effects through the inhibition of specific enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). COX-2 is an enzyme involved in the production of inflammatory mediators such as prostaglandins, while HDAC is involved in the regulation of gene expression. The inhibition of these enzymes by N-[3-(Tert-butylsulfonylmethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide-2 leads to a reduction in inflammation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[3-(Tert-butylsulfonylmethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide-2 has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N-[3-(Tert-butylsulfonylmethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide-2 has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, N-[3-(Tert-butylsulfonylmethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide-2 has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(Tert-butylsulfonylmethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide-2 has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. N-[3-(Tert-butylsulfonylmethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide-2 is also stable under standard laboratory conditions. However, N-[3-(Tert-butylsulfonylmethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide-2 has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous solutions. Additionally, N-[3-(Tert-butylsulfonylmethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide-2 has a low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the research on N-[3-(Tert-butylsulfonylmethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide-2. One direction is to investigate its potential use in the treatment of other diseases such as autoimmune disorders and cardiovascular diseases. Another direction is to develop more water-soluble derivatives of N-[3-(Tert-butylsulfonylmethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide-2 to improve its bioavailability. Additionally, the development of targeted drug delivery systems for N-[3-(Tert-butylsulfonylmethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide-2 could improve its effectiveness in vivo. Finally, the identification of new targets for N-[3-(Tert-butylsulfonylmethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide-2 could expand its potential therapeutic applications.
Conclusion:
In conclusion, N-[3-(Tert-butylsulfonylmethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide-2 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-[3-(Tert-butylsulfonylmethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide-2 has shown promising results in the treatment of various diseases and has the potential to be developed into a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-[3-(Tert-butylsulfonylmethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide-2 involves a multistep process that includes the protection of the amine group, coupling of the carboxylic acid, and deprotection of the amine group. The first step involves the protection of the amine group with tert-butyloxycarbonyl (Boc) group using Boc-anhydride and a base such as triethylamine. The second step involves the coupling of the carboxylic acid with the protected amine group using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The final step involves the deprotection of the amine group using an acid such as trifluoroacetic acid (TFA) to obtain N-[3-(Tert-butylsulfonylmethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide-2.
Applications De Recherche Scientifique
N-[3-(Tert-butylsulfonylmethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide-2 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. N-[3-(Tert-butylsulfonylmethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide-2 has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[3-(tert-butylsulfonylmethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4S/c1-5-18(23)22-11-9-16(10-12-22)19(24)21-17-8-6-7-15(13-17)14-27(25,26)20(2,3)4/h5-8,13,16H,1,9-12,14H2,2-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJBNJKNVFRCFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)CC1=CC(=CC=C1)NC(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[1-(1H-Imidazol-5-ylsulfonyl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2989599.png)
![2-(3,4-Dimethoxyphenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2989600.png)
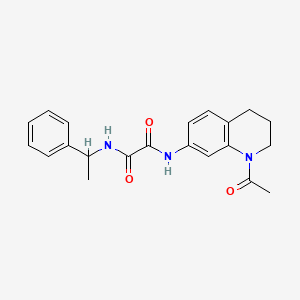
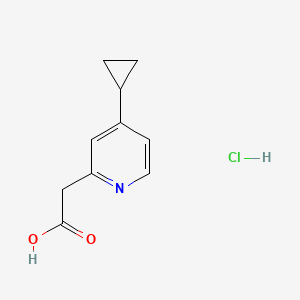


![2-chloro-5-({[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]carbamothioyl}amino)benzoic acid](/img/structure/B2989609.png)
![2-(4-(ethylsulfonyl)phenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2989610.png)
![N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide](/img/structure/B2989612.png)
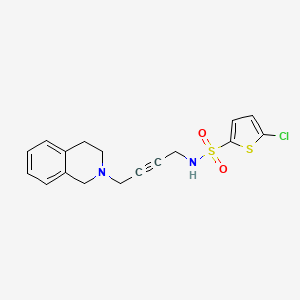
![1-(2-(3-methoxyphenoxy)ethyl)-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2989614.png)
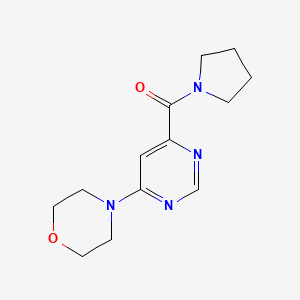
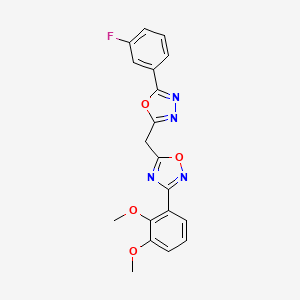
![2-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2989618.png)